Mesoxalic acid

Descripción general

Descripción

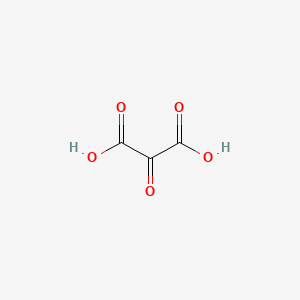

El ácido mesoxálico, también conocido como ácido oxomalónico o ácido cetomalónico, es un compuesto orgánico con la fórmula C₃H₂O₅. Es tanto un ácido dicarboxílico como un ácido cetónico, lo que significa que contiene dos grupos carboxilo y un grupo cetona. Este compuesto pierde fácilmente dos protones para formar el anión divalente mesoxalato .

Métodos De Preparación

El ácido mesoxálico se puede sintetizar mediante varios métodos:

Hidrólisis de Aloxano: Este método implica el uso de agua de barita para hidrolizar el aloxano.

Oxidación del Ácido Tartrónico o Glicerol: El ácido mesoxálico se puede obtener oxidando ácido tartrónico o glicerol, a menudo utilizando nitrato de bismuto (III) como catalizador.

Reacción con Acetato de Plomo: Calentar ácido caffúrico con una solución de acetato de plomo también puede producir ácido mesoxálico.

Oxidación con Ácido Nítrico: El diacetato de glicerilo se puede oxidar con ácido nítrico concentrado en agua helada para producir ácido mesoxálico.

Análisis De Reacciones Químicas

Oxidation Reactions

Mesoxalic acid participates in redox reactions with metal ions, particularly under catalytic conditions:

Ce(IV)-Mediated Oxidation

In acidic solutions containing Ce(IV), this compound undergoes oxidation with distinct stoichiometric CO₂ production:

| Condition | Stoichiometry (f = [CO₂]/[Ce(IV)]) |

|---|---|

| Anaerobic | 0.55 ± 0.05 |

| Aerobic | 1.97 ± 0.1 |

The aerobic pathway involves radical intermediates and oxygen-enhanced decarboxylation:

Hydration/Dehydration Equilibria

This compound reversibly reacts with water to form dihydroxymalonic acid (gem-diol):

Key Properties:

Acid-Base Reactions

As a dicarboxylic acid, this compound forms salts with divalent cations:

Neutralization with Sodium Hydroxide

Applications:

-

Disodium mesoxalate (Na₂C₃O₅) is used in biochemical assays to inhibit HIV-1 reverse transcriptase () .

Ozonolysis Pathways

This compound forms during ozonation of dihydroxybenzoquinone (DHBQ):

Reaction Mechanism:

Yield: ~80% under stoichiometric ozone conditions .

Thermal Decomposition

Heating this compound in aqueous solution leads to fragmentation:

Products:

Coordination Chemistry

This compound acts as a polydentate ligand via its carboxyl and ketone groups:

Example with Mg²⁺:

Reactions with Nucleophiles

This compound forms hydrazones and oximes:

Phenylhydrazone Formation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Mesoxalic acid derivatives have shown promise in the pharmaceutical field, particularly as inhibitors of viral enzymes. A notable example is the 4-chlorophenylhydrazone of this compound (CPHM), which has been identified as an inhibitor of HIV-1 reverse transcriptase. Research indicates that CPHM traps the pre-translocational conformation of the reverse transcriptase-DNA complex, making it a potential target for developing new antiretroviral agents .

Case Study: HIV-1 Reverse Transcriptase Inhibition

- Objective : To evaluate the inhibitory effects of CPHM on HIV-1 reverse transcriptase.

- Findings : CPHM demonstrated significant binding affinity compared to wild-type HIV-1 reverse transcriptase, suggesting its potential as a therapeutic agent against HIV .

Biochemical Research

This compound plays a crucial role in biochemical studies, particularly concerning its derivative, alloxan. Alloxan, a ureide of this compound, is used to induce diabetes in laboratory animals by selectively damaging pancreatic beta cells. This method has been instrumental in diabetes research and understanding the mechanisms behind insulin production and regulation .

Case Study: Alloxan-Induced Diabetes

- Objective : To investigate the effects of alloxan on pancreatic islet cells.

- Findings : Alloxan administration resulted in selective necrosis of beta cells across various animal models, providing insights into diabetes pathology and potential treatments .

Environmental Applications

This compound is also significant in environmental chemistry, particularly in studies related to organic acid oxidation and its effects on carbon dioxide production. Research indicates that this compound exhibits increased CO2 production when oxidized compared to other organic acids like oxalic acid. This property can be utilized in understanding carbon cycling and atmospheric chemistry .

Case Study: Oxidation Mechanisms

- Objective : To analyze the oxidation behavior of this compound under different conditions.

- Findings : The presence of molecular oxygen significantly enhances CO2 production from this compound, indicating complex reaction pathways that could inform environmental modeling .

Catalytic Applications

Recent studies have explored the catalytic ozonation of this compound using various catalysts, such as CuO/SBA-15. These investigations reveal that this compound is more readily oxidized than oxalic acid, demonstrating its potential utility in wastewater treatment processes where organic acids are prevalent .

Case Study: Catalytic Ozonation

- Objective : To evaluate the efficiency of CuO/SBA-15 catalyst in ozonating this compound.

- Findings : The catalytic process significantly reduced reaction times for this compound degradation compared to non-catalytic methods, highlighting its effectiveness in environmental remediation efforts .

Toxicological Studies

In addition to its applications in drug development and environmental science, this compound's toxicity profile has been studied extensively. Its derivatives are being investigated for their potential roles as antidotes in cases of cyanide poisoning, indicating a critical application in toxicology .

Case Study: Antidotal Properties

Mecanismo De Acción

El mecanismo de acción del ácido mesoxálico implica su interacción con objetivos moleculares y vías específicas:

Enzima Málica Dependiente de NAD: El ácido mesoxálico se dirige a la enzima málica dependiente de NAD en las mitocondrias.

Reacciones Oxidativas: Participa en reacciones oxidativas, lo que lleva a la formación de diversos productos y la liberación de electrones.

Comparación Con Compuestos Similares

El ácido mesoxálico se puede comparar con otros compuestos similares:

Ácido Malónico: Ambos son ácidos dicarboxílicos, pero el ácido mesoxálico también contiene un grupo cetona, lo que lo convierte en un ácido cetónico.

Ácido Oxálico: Si bien ambos son compuestos oxocarbonados, el ácido mesoxálico tiene un grupo cetona adicional.

Ácido Tartrónico: Este compuesto se puede oxidar para formar ácido mesoxálico.

La combinación única de propiedades dicarboxílicas y cetónicas del ácido mesoxálico, junto con su reactividad y aplicaciones, lo convierten en un compuesto valioso en diversos campos de la investigación y la industria.

Actividad Biológica

Mesoxalic acid, a dicarboxylic acid with the chemical formula , has garnered attention in various fields of research due to its biological activities. This article provides an overview of the compound's biological significance, particularly its effects on viral inhibition, metabolic processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two carboxylic acid groups (-COOH) attached to a four-carbon chain. Its structure allows it to participate in various biochemical reactions, particularly in metabolic pathways involving organic acids.

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against HIV-1. The 4-chlorophenylhydrazone of this compound (CPHM) has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle.

- Mechanism of Action : CPHM binds to the pre-translocational conformation of the RT-DNA complex, effectively blocking its translocation and thereby inhibiting viral replication. This mechanism is supported by findings that mutations in the active site residues of RT significantly affect the binding affinity of CPHM, indicating a specific interaction with the enzyme's catalytic site .

| Study | Key Findings |

|---|---|

| CPHM inhibits HIV-1 RT by trapping it in a pre-translocational state. | |

| Mutations at Asp-185 reduce binding efficacy, underscoring its role in drug targeting. |

2. Metabolic Effects

This compound has been studied for its effects on metabolic processes, particularly regarding carbon dioxide (CO2) production during oxidation reactions. Research indicates that this compound significantly increases CO2 production compared to other dicarboxylic acids under aerobic conditions.

- Oxidation Studies : In experiments involving metal ion catalysis, this compound showed a fourfold increase in CO2 production when oxidized, suggesting its role as a substrate in various metabolic pathways .

| Acid Type | CO2 Production Factor |

|---|---|

| Oxalic Acid | Decrease by 2x |

| This compound | Increase by 4x |

3. Antidiabetic Activity

There is evidence suggesting that this compound exhibits antidiabetic properties. Studies have indicated that it may influence glucose metabolism and insulin sensitivity.

- Research Findings : A study reported that this compound administration led to significant reductions in blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- HIV-1 Inhibition Study : The effectiveness of CPHM against HIV-1 was demonstrated through various biochemical assays that measured its impact on reverse transcriptase activity and viral replication rates .

- Oxidation Mechanism Study : Research into the oxidation mechanisms revealed that this compound interacts differently under aerobic versus anaerobic conditions, highlighting its complex behavior in metabolic reactions .

- Antidiabetic Action Study : In vivo studies showed that this compound could lower blood glucose levels, suggesting a potential role in diabetes management .

Propiedades

IUPAC Name |

2-oxopropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEVLJKYYUVTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021649 | |

| Record name | Oxopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-90-5 | |

| Record name | Mesoxalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoxalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoxalic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesoxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62R514HE48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesoxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.